molecular formula C17H24N4O7 B2857189 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate CAS No. 1428372-71-7

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

Cat. No.: B2857189
CAS No.: 1428372-71-7
M. Wt: 396.4
InChI Key: ULNARYTYCIZXBU-UHFFFAOYSA-N
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Description

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, an azetidine ring, and a tetrahydrofuran moiety. The presence of these diverse functional groups makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via nucleophilic substitution reactions involving azetidine precursors.

    Coupling Reactions: The oxadiazole and azetidine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

    Introduction of the Tetrahydrofuran Moiety: This step involves the addition of the tetrahydrofuran group through nucleophilic substitution or addition reactions.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and tetrahydrofuran moieties.

    Reduction: Reduction reactions can occur at the oxadiazole and azetidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the oxadiazole and azetidine rings suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-methylacetamide
  • 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide

Uniqueness

The unique combination of functional groups in 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate distinguishes it from similar compounds. The presence of the tetrahydrofuran moiety, in particular, may confer unique solubility and bioavailability properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.C2H2O4/c20-13(16-6-12-2-1-5-21-12)9-19-7-11(8-19)15-17-14(18-22-15)10-3-4-10;3-1(4)2(5)6/h10-12H,1-9H2,(H,16,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNARYTYCIZXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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